molecular formula C22H29NO2 B14349413 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol

2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol

Cat. No.: B14349413
M. Wt: 339.5 g/mol
InChI Key: ZUBKVHLKHHORLK-GHVJWSGMSA-N
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Description

2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol is an organic compound with a complex structure that includes a phenylcarbonimidoyl group and a nonylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol typically involves the reaction of nonylphenol with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency in the production process. The compound is purified through techniques such as recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Research explores its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to elucidate its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-nonylphenol
  • 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-6-nonylphenol
  • 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-decylphenol

Uniqueness

2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its nonylphenol moiety contributes to its hydrophobic character, while the phenylcarbonimidoyl group provides reactive sites for further chemical modifications. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol

InChI

InChI=1S/C22H29NO2/c1-2-3-4-5-6-7-9-12-18-15-16-20(21(24)17-18)22(23-25)19-13-10-8-11-14-19/h8,10-11,13-17,24-25H,2-7,9,12H2,1H3/b23-22+

InChI Key

ZUBKVHLKHHORLK-GHVJWSGMSA-N

Isomeric SMILES

CCCCCCCCCC1=CC(=C(C=C1)/C(=N/O)/C2=CC=CC=C2)O

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O

Origin of Product

United States

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